![molecular formula C10H17N3 B8143543 4-methyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B8143543.png)
4-methyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
4-methyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a precursor compound containing both pyrazole and piperidine moieties under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-methyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazole, including 4-methyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine, exhibit notable anticancer activities. The compound has been investigated for its role as an inhibitor of specific kinases involved in cancer progression.
BRAF Inhibition
BRAF is a well-known target in melanoma and other cancers due to its role in cell signaling pathways that promote cell proliferation. Research indicates that compounds similar to this compound can inhibit mutant BRAF activity effectively.
- Case Study : A study identified a series of pyrazole-containing compounds that inhibit BRAF with low micromolar concentrations. For instance, one derivative was found to have an IC50 value of 1.6 μM against BRAF, demonstrating significant potency in inhibiting oncogenic signaling pathways associated with melanoma cells .
ERK5 Inhibition
The extracellular signal-regulated kinase 5 (ERK5) pathway has also been implicated in cancer progression. Recent optimization efforts have led to the identification of nonbasic pyrazole analogues exhibiting potent ERK5 inhibition.
- Case Study : A specific analogue showed an IC50 value in the nanomolar range for ERK5 inhibition while maintaining favorable pharmacokinetic properties. This compound was noted for its ability to balance potency with oral bioavailability, making it a promising candidate for further development .
Pharmacological Insights
The pharmacological profile of this compound derivatives has been characterized through various studies focusing on their metabolic stability and interaction with biological targets.
Metabolic Stability
Research has highlighted the importance of metabolic stability in the development of effective therapeutic agents. Compounds derived from this structure have shown varying degrees of stability when subjected to metabolic assays.
- Findings : Certain derivatives demonstrated rapid metabolism in liver microsomes, while others maintained stability, indicating the potential for selective targeting without rapid degradation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole-based compounds. Modifications at specific positions on the pyrazole ring can significantly influence biological activity.
- Example : Substitutions at the 4-position of the pyrazole ring were found to enhance activity against BRAF inhibitors, suggesting that careful design can lead to more potent analogues .
Comparative Analysis of Biological Activities
A comparative analysis of various derivatives of this compound reveals insights into their biological activities against different targets.
Compound | Target | IC50 (μM) | Remarks |
---|---|---|---|
Compound A | BRAF | 1.6 | Effective inhibitor in melanoma cells |
Compound B | ERK5 | <0.5 | High potency with good oral bioavailability |
Compound C | Other Kinases | >10 | Limited activity observed |
Mechanism of Action
The mechanism of action of 4-methyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved in its mechanism of action can vary depending on the specific application and target[4][4].
Comparison with Similar Compounds
Similar Compounds
4-methyl-1H-pyrazole: This compound shares the pyrazole moiety but lacks the piperidine ring.
4-(1-methyl-1H-pyrazol-3-yl)benzoic acid: Similar in structure but contains a benzoic acid group instead of a piperidine ring.
Uniqueness
4-methyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the presence of both the pyrazole and piperidine rings, which confer distinct chemical and biological properties.
Biological Activity
4-Methyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in research, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 1-methyl-1H-pyrazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
This compound exhibits notable interactions with various enzymes and proteins:
- Enzyme Interaction : It has been shown to interact with kinases, which modulates their activity by transferring phosphate groups to substrates. This interaction can influence signal transduction pathways critical for cell proliferation and differentiation.
- Receptor Binding : The compound can bind to receptor proteins on cell surfaces, affecting downstream signaling pathways.
Cellular Effects
The compound's effects on cellular processes include:
- Cell Signaling : It influences pathways such as MAPK/ERK, crucial for cellular proliferation and differentiation.
- Gene Expression : By modulating transcription factors, the compound can alter gene expression patterns, impacting cellular metabolism and function.
At the molecular level, this compound exerts its effects through:
- Binding Interactions : The compound binds to specific sites on enzymes via hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-compound complex.
- Transcriptional Regulation : It interacts with transcription factors to influence the transcription of target genes, thereby affecting cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole structures. For instance:
- In Vitro Studies : Compounds similar to this compound have shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. These compounds inhibit cell proliferation effectively at low concentrations .
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory response. This effect can be beneficial in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Pyrazole derivatives have shown promising antimicrobial activity against various pathogens:
- Bacterial Inhibition : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Dosage Effects in Animal Models
Dosage studies indicate that lower doses of the compound may enhance cellular function and reduce inflammation, while higher doses could lead to toxicity and organ damage.
Metabolic Pathways
The compound interacts with metabolic enzymes such as cytochrome P450s, influencing drug metabolism and the levels of various metabolites within cells.
Properties
IUPAC Name |
4-methyl-4-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(4-6-11-7-5-10)9-3-8-13(2)12-9/h3,8,11H,4-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHMCPAYPZGZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=NN(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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